4-Chloro-2-isopropyl-6,7-dihydro-5h-cyclopenta[4,5]thieno[2,3-d]pyrimidine
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Overview
Description
4-Chloro-2-isopropyl-6,7-dihydro-5h-cyclopenta[4,5]thieno[2,3-d]pyrimidine is a heterocyclic compound that belongs to the class of thienopyrimidines. This compound is characterized by its unique structure, which includes a chloro substituent, an isopropyl group, and a fused cyclopenta-thieno-pyrimidine ring system. It is primarily used in the synthesis of novel thienopyrimidine derivatives, which have shown potential antibacterial activity .
Preparation Methods
The synthesis of 4-Chloro-2-isopropyl-6,7-dihydro-5h-cyclopenta[4,5]thieno[2,3-d]pyrimidine involves several steps. One common method includes the multicomponent condensation of malononitrile, hydrogen sulfide, aldehydes, and alkylating agents. This reaction typically requires a catalyst such as sodium ethoxide or sodium methoxide and is carried out under controlled conditions . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
4-Chloro-2-isopropyl-6,7-dihydro-5h-cyclopenta[4,5]thieno[2,3-d]pyrimidine undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic substitution reactions. Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-Chloro-2-isopropyl-6,7-dihydro-5h-cyclopenta[4,5]thieno[2,3-d]pyrimidine has several scientific research applications:
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 4-Chloro-2-isopropyl-6,7-dihydro-5h-cyclopenta[4,5]thieno[2,3-d]pyrimidine and its derivatives involves interaction with bacterial enzymes and proteins, leading to inhibition of bacterial growth. The molecular targets and pathways involved include the inhibition of key enzymes required for bacterial cell wall synthesis and DNA replication .
Comparison with Similar Compounds
Similar compounds to 4-Chloro-2-isopropyl-6,7-dihydro-5h-cyclopenta[4,5]thieno[2,3-d]pyrimidine include:
- 4-Chloro-2-ethyl-6,7-dihydro-5h-cyclopenta[4,5]thieno[2,3-d]pyrimidine
- 4-Chloro-2-methyl-6,7-dihydro-5h-cyclopenta[4,5]thieno[2,3-d]pyrimidine These compounds share a similar core structure but differ in the substituents attached to the thienopyrimidine ring. The uniqueness of this compound lies in its specific substituents, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C12H13ClN2S |
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Molecular Weight |
252.76 g/mol |
IUPAC Name |
12-chloro-10-propan-2-yl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9,11-tetraene |
InChI |
InChI=1S/C12H13ClN2S/c1-6(2)11-14-10(13)9-7-4-3-5-8(7)16-12(9)15-11/h6H,3-5H2,1-2H3 |
InChI Key |
NSTDMBUBJUSKMM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC2=C(C3=C(S2)CCC3)C(=N1)Cl |
Origin of Product |
United States |
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